Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate
Description
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a methyl group at position 6 and an ethoxycarbonyl group at position 3. Its molecular formula is C₉H₁₀N₂O₂S, with a molecular weight of 226.26 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting inflammation, cancer, and infectious diseases .
Hydrolysis of the ester group generates the corresponding carboxylic acid, which has been evaluated for anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-6(2)10-9-11(7)4-5-14-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFDDBQLKSSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350021 | |
| Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57626-37-6 | |
| Record name | Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation of 2-Aminothiazole Derivatives with Ethyl-2-chloroacetoacetate
A widely reported method involves the condensation of 2-aminothiazole derivatives with ethyl-2-chloroacetoacetate under reflux conditions in 1,4-dioxane or ethanol, leading to the formation of the imidazo[2,1-b]thiazole ring system bearing the ethyl ester group.
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- React 2-aminothiazole (or substituted analogs) with ethyl-2-chloroacetoacetate in a 1:2 molar ratio.
- Dissolve reactants in 1,4-dioxane or ethanol.
- Heat the mixture at reflux for 24 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, extract with ethyl acetate (EtOAc), dry over anhydrous sodium sulfate, and evaporate solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a solvent system of ethyl acetate and petroleum ether (typically 20% ethyl acetate).
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- The ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is obtained with yields around 80-91%.
- Characterized by ^1H NMR, showing signals corresponding to the aromatic protons, methyl group, and ethyl ester protons.
This method is robust and reproducible, providing a key intermediate for further functionalization.
Free-Radical Bromination of this compound
For derivatization, this compound can undergo selective bromination at the methyl group via free-radical substitution using N-bromosuccinimide (NBS).
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- Treat this compound with NBS under radical conditions (often using a radical initiator such as AIBN or light).
- The reaction selectively brominates the methyl substituent to yield ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate.
- This brominated intermediate serves as a versatile building block for further coupling reactions.
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- The brominated compound can be coupled with chiral auxiliaries (e.g., Schöllkopf's chiral auxiliary) or amino acid derivatives to synthesize heterocyclic analogs of α-amino acids.
- This method enables the introduction of functional groups at the 6-position, expanding the chemical diversity of the scaffold.
Cyclization via Condensation of Ethyl Bromopyruvate and Thiourea
An alternative synthetic route involves the initial formation of ethyl-2-aminothiazole-4-carboxylate through the condensation of ethyl bromopyruvate with thiourea in ethanol under reflux.
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- React ethyl bromopyruvate with thiourea in ethanol.
- Reflux the mixture for approximately 4 hours.
- This forms ethyl-2-aminothiazole-4-carboxylate, which is a key intermediate.
- Subsequent cyclization with phenacyl bromides under reflux in ethanol leads to imidazo[2,1-b]thiazole derivatives.
- Ester hydrolysis using lithium hydroxide monohydrate (LiOH·H2O) converts esters to carboxylic acids if needed.
Palladium-Catalyzed Cross-Coupling and Cyclization Strategies
More advanced synthetic strategies involve palladium-catalyzed coupling reactions to introduce substituents at the 6-position of the imidazo[2,1-b]thiazole ring.
- Mechanistic Insights :
- The synthesis involves oxidative addition of Pd(0) to aryl iodides, followed by transmetallation with copper salts to form alkynyl palladium intermediates.
- Subsequent isomerization and intramolecular cyclization via nucleophilic attack of amino groups yield 6-substituted imidazo[2,1-b]thiazoles.
- This method allows the introduction of various aryl or alkynyl groups at the 6-position, expanding the scope of substitution patterns available on the heterocyclic core.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Aminothiazole + Ethyl-2-chloroacetoacetate | Reflux in 1,4-dioxane or ethanol, 24 h | 80-91 | Straightforward cyclization and ester formation |
| 2 | This compound | NBS, radical conditions | Not specified | Selective bromination at methyl group for further derivatization |
| 3 | Ethyl bromopyruvate + Thiourea + Phenacyl bromides | Reflux in ethanol, LiOH hydrolysis | Not specified | Multi-step synthesis via aminothiazole intermediate |
| 4 | Aryl iodides + Pd(0) catalysts + Cu salts | Pd-catalyzed coupling and cyclization | Not specified | Enables diverse 6-substitution patterns |
Detailed Research Findings and Notes
- The condensation method (Method 1) is the most commonly used approach due to its simplicity and high yield. The reaction conditions are mild, and the purification straightforward, making it suitable for scale-up.
- Bromination (Method 2) provides a functional handle for further synthetic elaboration, such as coupling with chiral auxiliaries or amino acid derivatives, enabling the synthesis of biologically relevant analogs.
- The use of palladium-catalyzed cross-coupling (Method 4) represents a more sophisticated approach, allowing the introduction of complex substituents at the 6-position, which is valuable for medicinal chemistry applications.
- The choice of method depends on the desired substitution pattern and downstream applications. For simple this compound, Method 1 is preferred. For functionalized derivatives, Methods 2 and 4 are more applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
EMITC serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.
- Mechanism of Action : EMITC derivatives have been studied for their ability to inhibit specific enzymes involved in neurological pathways, thereby potentially providing therapeutic benefits in conditions such as Alzheimer's disease and other cognitive impairments .
- Case Study : A study highlighted the synthesis of EMITC analogs that demonstrated significant inhibitory activity against certain kinases implicated in cancer progression, showcasing its versatility in drug design .
Agricultural Chemistry
In agricultural chemistry, EMITC is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its application aims to develop more effective products that are environmentally friendly.
- Pesticide Development : Research indicates that EMITC-based compounds can enhance plant growth and provide resistance against pests and diseases, thereby improving crop yields without harming the ecosystem .
- Sustainability : The use of EMITC derivatives in agrochemicals aligns with sustainable agricultural practices by reducing the reliance on traditional harmful chemicals .
Biochemical Research
EMITC is employed extensively in biochemical research, particularly in studies focused on enzyme inhibition and metabolic pathways.
- Enzyme Inhibition Studies : Researchers have utilized EMITC to explore its effects on various enzymes, leading to the discovery of new therapeutic targets . For instance, studies have shown that modifications to the EMITC structure can significantly alter its inhibitory potency against specific enzymes involved in metabolic disorders.
- Case Example : A recent investigation reported the use of EMITC derivatives in high-throughput screening assays aimed at identifying new inhibitors for cancer-related enzymes, demonstrating its relevance in cancer research .
Material Science
In material science, EMITC is being explored for its potential to create advanced materials with enhanced properties.
- Polymer Development : The compound's unique structure allows it to be incorporated into polymers, resulting in materials with improved thermal and mechanical properties suitable for industrial applications .
- Research Findings : Studies have indicated that polymers synthesized with EMITC exhibit superior performance characteristics compared to traditional materials, making them ideal for use in high-performance applications .
Summary Table of Applications
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Synthesis of drugs targeting neurological disorders | Significant enzyme inhibition observed in analogs |
| Agricultural Chemistry | Formulation of eco-friendly pesticides | Enhanced crop yield and pest resistance |
| Biochemical Research | Enzyme inhibition studies | Identification of new therapeutic targets |
| Material Science | Development of advanced polymers | Improved thermal/mechanical properties |
Mechanism of Action
The mechanism of action of Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of the imidazo[2,1-b]thiazole scaffold allows for diverse modifications. Below is a comparative analysis of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Findings
Substituent Effects on Bioactivity :
- The introduction of a 4-chlorophenyl group at position 6 (as in ) enhances nuclear receptor agonism, likely due to improved hydrophobic interactions with the CAR ligand-binding domain.
- Carbohydrazide derivatives (e.g., ) exhibit potent antiproliferative effects by dual targeting of VEGFR-2 and apoptosis pathways (Bax/Bcl-2 modulation).
Synthetic Flexibility: this compound serves as a precursor for bromination at the 6-methyl group, enabling further functionalization (e.g., coupling with chiral auxiliaries for amino acid analogs) .
Commercial Availability :
- This compound is readily available from suppliers (e.g., Ark Pharm Inc., 98% purity) at a cost of ~¥3250/g .
Biological Activity
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
Chemical Structure : this compound has the molecular formula . Its structure combines an imidazole ring with a thiazole ring, which is crucial for its biological activity.
Synthesis : The compound is typically synthesized through the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, employing dehydrating agents such as EDC and HOBt in the presence of DIPEA. This method allows for efficient production in both laboratory and industrial settings .
This compound exhibits its biological effects primarily through interactions with specific molecular targets. Notably, it has been shown to bind to DNA and interact with enzymes such as topoisomerase II. This interaction can lead to DNA double-strand breaks, which may trigger apoptosis in cancer cells .
Antimicrobial Activity
A study evaluated various derivatives of imidazo[2,1-b]thiazoles for antimicrobial properties. This compound derivatives were tested against several pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. Among the derivatives, some exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 19.5 µg/ml to higher values depending on the structure .
| Compound | Pathogen Tested | MIC (µg/ml) |
|---|---|---|
| 4d | S. epidermidis | 19.5 |
| 4f | S. epidermidis | 39 |
| Various | M. tuberculosis | Varies |
Antitumor Activity
Research has indicated that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound have been evaluated for their anti-cancer potential. The presence of specific substituents on the thiazole ring has been correlated with increased cytotoxicity .
Case Studies and Research Findings
- Anti-tuberculosis Activity : A recent study highlighted the potential of imidazo[2,1-b]thiazole-5-carboxamides as anti-tuberculosis agents. The study reported MIC values for these compounds ranging from 0.0625–2.5 μM against resistant strains of Mycobacterium tuberculosis, indicating that structural modifications could enhance their efficacy .
- Cytotoxicity Profiles : Another investigation assessed the cytotoxicity of various thiazole derivatives against human cancer cell lines. Compounds were found to have IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting that these derivatives could be developed as potent anticancer agents .
Q & A
Q. What are the most efficient synthetic routes for Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate, and how can reaction conditions be optimized?
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Methodological Answer : A common synthesis involves free-radical bromination of the precursor using N-bromosuccinimide (NBS) to generate ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate, which serves as a versatile intermediate for further derivatization . Alternative routes include cyclocondensation of 2-aminothiazole with ethyl 3-(4-chlorophenyl)-3-oxopropanoate in acetonitrile under reflux with CBr₄ as a catalyst, yielding the target compound in 82% yield after purification via flash chromatography . Optimization strategies include solvent selection (e.g., CH₃CN for high polarity), temperature control (80°C for overnight reactions), and stoichiometric adjustments (e.g., 2 equiv. CBr₄).
-
Key Data :
| Parameter | Value/Description | Reference |
|---|---|---|
| Yield (NBS method) | Not explicitly stated; requires HPLC | |
| Yield (CBr₄ method) | 82% | |
| Purification | Flash chromatography (petrol ether/EtOAc) |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for imidazo-thiazole protons) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 225.19) and fragmentation patterns .
- HPLC : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?
- Methodological Answer : SAR studies focus on modifying the ester group (C-5 position) and methyl substituent (C-6). For example:
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Ester hydrolysis : Conversion to carboxylic acid improves solubility but may reduce cell permeability .
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Substituent introduction : Adding electron-withdrawing groups (e.g., Br, Cl) at C-6 enhances VEGFR-2 inhibition (IC₅₀ = 0.33 µM vs. Sorafenib’s 0.09 µM) .
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Hybridization : Coupling with isatin moieties via carbohydrazide linkages increases apoptosis induction (4.9-fold caspase-9 activation in MCF-7 cells) .
- Key Data :
| Derivative Modification | Biological Effect (MCF-7 IC₅₀) | Reference |
|---|---|---|
| 6-Bromomethyl substitution | VEGFR-2 inhibition: 0.33 µM | |
| Isatin-carbohydrazide hybrid | Apoptosis induction: 27.07% cell cycle arrest |
Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- In vitro : Use Caco-2 cells for permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- In vivo : Employ xenograft mouse models (e.g., MCF-7 tumors) to assess tumor volume reduction and plasma stability via LC-MS/MS .
- Toxicity : Test hepatic (ALT/AST levels) and renal (creatinine clearance) markers in Sprague-Dawley rats .
Q. How do computational methods (e.g., molecular docking) predict interactions with biological targets like VEGFR-2?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses in VEGFR-2’s ATP-binding pocket (PDB: 4ASD).
- Key Interactions : Hydrogen bonding with Cys919 and hydrophobic interactions with Leu840 and Val848 correlate with inhibition potency .
- ADME Prediction : Tools like SwissADME estimate logP (2.1–2.5) and bioavailability (≥70%) for lead optimization .
Contradictions and Limitations in Current Research
- Synthetic Yield Variability : The CBr₄ method offers higher yields (82%) than NBS-based routes , but scalability remains unproven.
- Biological Specificity : While anti-MCF-7 activity is robust , data on selectivity (e.g., normal cell lines like HEK-293) are lacking.
Future Research Directions
- Mechanistic Studies : Elucidate mitochondrial apoptosis pathways via cytochrome c release assays .
- Polypharmacology : Screen against kinase panels (e.g., EGFR, PDGFR) to identify off-target effects .
- Formulation : Develop nanoemulsions or liposomes to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
